molecular formula C23H21N3O3S3 B2566492 N-(4-(naphthalen-1-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 941946-60-7

N-(4-(naphthalen-1-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No. B2566492
CAS RN: 941946-60-7
M. Wt: 483.62
InChI Key: GVJWOTZBQZNVCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(naphthalen-1-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H21N3O3S3 and its molecular weight is 483.62. The purity is usually 95%.
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Scientific Research Applications

Thiophene Derivatives

Thiophene derivatives have been reviewed for their broad spectrum of molecular structures and therapeutic properties indicated by specific biological test systems. The interchange with the thiophene ring includes aromatic ring systems like benzene, naphthalene, furan, pyridine, thiazole, pyrrole, and their respective analogs. Such studies conclude that there is no general activity pattern, highlighting the complex nature of thiophene derivatives and their potential in scientific research applications (Drehsen & Engel, 1983).

Naphthalimide Derivatives

Naphthalimide compounds, featuring a naphthalene framework, are another important class of nitrogen-containing aromatic heterocycles known for their extensive potentiality in medicinal applications. Some naphthalimides have entered clinical trials as anticancer agents, and their development for various diseases continues to expand. Naphthalimide-derived compounds have also been investigated for applications such as artificial ion receptors, fluorescent probes, and cell imaging agents, demonstrating their versatility and expanding relevance in medicinal chemistry (Gong et al., 2016).

Piperidine Derivatives

Piperidine derivatives, including those with substituted piperidine structures, are explored for their central nervous system (CNS) activity. These compounds are part of a larger class of organic compounds that replace carbon in the benzene ring to form structures like pyridine. Compounds with piperidine structures have shown a range of CNS effects, indicating their potential for the development of novel CNS-acting drugs (Saganuwan, 2017).

properties

IUPAC Name

N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S3/c27-22(17-10-12-26(13-11-17)32(28,29)21-9-4-14-30-21)25-23-24-20(15-31-23)19-8-3-6-16-5-1-2-7-18(16)19/h1-9,14-15,17H,10-13H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJWOTZBQZNVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(naphthalen-1-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

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